molecular formula C16H8NNa3O9S3 B134379 APTS CAS No. 196504-57-1

APTS

Cat. No.: B134379
CAS No.: 196504-57-1
M. Wt: 523.4 g/mol
InChI Key: XSTNYACEWLNWPY-UHFFFAOYSA-K
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Description

APTS is a water-soluble anionic fluorescent dye. It is known for its strong green fluorescence and significant Stokes shift, making it ideal for various analytical and research applications. This compound is widely used in the detection of carbohydrates and glycoproteins in electrophoresis and other biochemical assays .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The aromatic amine of Trisodium 8-aminopyrene-1,3,6-trisulfonate can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can then be reduced to a stable amine derivative by sodium borohydride or sodium cyanoborohydride . This property makes Trisodium 8-aminopyrene-1,3,6-trisulfonate a valuable tool in the study of carbohydrate molecules and small hormone molecules .

Cellular Effects

For example, it can be used to label and track the movement of sugars and other biomolecules within cells .

Molecular Mechanism

The molecular mechanism of Trisodium 8-aminopyrene-1,3,6-trisulfonate primarily involves its interaction with aldehydes and ketones to form a Schiff base . This reaction is reversible, allowing for the dynamic labeling and tracking of biomolecules .

Temporal Effects in Laboratory Settings

Its fluorescent properties make it a valuable tool for long-term studies, as it allows for the continuous monitoring of labeled biomolecules .

Dosage Effects in Animal Models

Its use as a fluorescent label can aid in the study of dosage effects of other compounds .

Metabolic Pathways

Its ability to form a Schiff base with aldehydes and ketones can potentially influence the metabolism of these compounds .

Transport and Distribution

Its fluorescent properties make it a valuable tool for studying the transport and distribution of other compounds .

Subcellular Localization

Its use as a fluorescent label can aid in the study of the subcellular localization of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

APTS can be synthesized through the sulfonation of 8-aminopyreneThe reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selective sulfonation .

Industrial Production Methods

In industrial settings, the production of trisodium 8-aminopyrene-1,3,6-trisulfonate involves large-scale sulfonation reactors where the reaction conditions are meticulously controlled to achieve high yield and purity. The product is then neutralized with sodium hydroxide to form the trisodium salt, followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

APTS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

APTS is unique due to its strong green fluorescence and significant Stokes shift, which provides high sensitivity and specificity in fluorescence-based assays. Its ability to form stable Schiff bases and subsequent reduction to amine derivatives further enhances its versatility in various analytical applications .

Properties

IUPAC Name

trisodium;8-aminopyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTNYACEWLNWPY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8NNa3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431754
Record name APTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196504-57-1
Record name APTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Trisodium 8-aminopyrene-1,3,6-trisulfonate used to label carboxyl groups in Chinese medicine research?

A1: Trisodium 8-aminopyrene-1,3,6-trisulfonate (APTS) is a fluorescent dye that reacts with carboxyl groups in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) []. This reaction forms a stable amide bond, attaching the fluorescent this compound to the molecule containing the carboxyl group. This labeling technique enables researchers to track the labeled components, which is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion of Chinese medicine components is crucial.

Q2: What are the optimal reaction conditions for labeling carboxyl groups with this compound, as determined in the research?

A2: The research found that the optimal conditions for labeling carboxyl groups with this compound involve several key parameters []:

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